molecular formula C16H18ClN3O2 B2499954 N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1209313-81-4

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2499954
CAS No.: 1209313-81-4
M. Wt: 319.79
InChI Key: IDNIWILXQMEUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a pyrimidinone-based acetamide derivative characterized by a 6-oxopyrimidinone core substituted with a 4-chlorophenyl group at the 4-position and an N-butyl-acetamide side chain at the 2-position. This compound shares structural motifs with bioactive molecules targeting enzymes or receptors, particularly in antiviral and antimicrobial contexts.

Properties

IUPAC Name

N-butyl-2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-2-3-8-18-15(21)10-20-11-19-14(9-16(20)22)12-4-6-13(17)7-5-12/h4-7,9,11H,2-3,8,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNIWILXQMEUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Chlorophenyl Substitution: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrimidine intermediate.

    Acetamide Formation: The final step involves the acylation of the pyrimidine derivative with butylamine and acetic anhydride to form the acetamide moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic substitutions, particularly at the carbonyl-adjacent positions. Key examples include:

Chlorination with POCl₃

Treatment with phosphorus oxychloride (POCl₃) converts the 6-oxo group to a chloro substituent, enhancing electrophilicity for downstream reactions:

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1-yl)acetamide+POCl34-chloropyrimidine derivative+H3PO4\text{N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1-yl)acetamide} + \text{POCl}_3 \rightarrow \text{4-chloropyrimidine derivative} + \text{H}_3\text{PO}_4

Conditions : Reflux in excess POCl₃.
Outcome : Increased reactivity for cross-coupling or further functionalization .

Alkylation and Acylation

The acetamide’s nitrogen and pyrimidine’s N-1 positions are susceptible to alkylation or acylation:

Reaction Type Reagent Conditions Product
N-AlkylationCH₃I, C₆H₅CH₂ClAnhydrous K₂CO₃, DMFN-methyl or N-benzyl derivatives with enhanced lipophilicity
N-AcylationClCH₂COOC₂H₅NaOH, aqueous ethanolEthyl glycinate-linked hybrid structures for biological studies

These modifications improve bioavailability and enable structure–activity relationship (SAR) studies.

Ring Functionalization and Cyclization

The compound serves as a precursor for heterocyclic expansions:

Formation of Imidazopyrimidine Derivatives

Reaction with glycine followed by acetic anhydride induces cyclization:

Chloropyrimidine intermediate+glycineΔimidazopyrimidine derivative\text{Chloropyrimidine intermediate} + \text{glycine} \xrightarrow{\Delta} \text{imidazopyrimidine derivative}

Key Features :

  • Intramolecular cyclization forms fused rings.

  • Confirmed via loss of NH/OH proton signals in ¹H NMR .

Hydrolysis and Condensation

The acetamide group undergoes controlled hydrolysis:

Reaction Reagent Outcome
Ester HydrolysisNaOH, H₂O/ethanolCarboxylic acid intermediate for coupling
Amine CondensationR-NH₂ (e.g., morpholine)New amide derivatives with varied R-groups

Hydrolysis is critical for generating intermediates for peptide-like bond formations.

Oxidation and Reduction

Functional group interconversions are achievable:

Process Reagent Product
OxidationH₂O₂ (acetic acid)Sulfoxide or sulfone derivatives
ReductionLiAlH₄ (anhydrous ether)Alcohol or amine intermediates

Cross-Coupling Reactions

The chlorophenyl group enables Pd-catalyzed couplings (e.g., Suzuki-Miyaura):
Example :

4-chlorophenyl derivative+arylboronic acidPd(PPh₃)₄biaryl product\text{4-chlorophenyl derivative} + \text{arylboronic acid} \xrightarrow{\text{Pd(PPh₃)₄}} \text{biaryl product}

Applications : Synthesis of extended π-systems for materials science.

Mechanistic Insights

  • Electrophilic Aromatic Substitution : Chlorophenyl directs meta/para substitution in nitration or sulfonation.

  • Tautomerism : The pyrimidine ring exists in keto-enol equilibrium, affecting reactivity.

Comparative Reactivity

Table 1 contrasts reactivity with structurally similar compounds:

Compound Key Reaction Reactivity Trend
2-chloro-N-(4-methoxy-6-oxopyrimidin-2-yl)acetamideSNAr at C-2Faster due to electron-withdrawing Cl
N-benzyl-6-oxopyrimidin-1-yl-acetamideN-AlkylationSlower due to steric hindrance

Scientific Research Applications

Biological Activities

Research indicates that N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide exhibits several biological activities, making it a candidate for pharmaceutical applications:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various microbial strains, indicating its utility in developing new antibiotics.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in disease pathways, providing insights into its mechanism of action.

Synthesis and Accessibility

The synthesis of this compound typically involves several chemical reactions that highlight its synthetic accessibility for research purposes. Common methods include:

  • Condensation Reactions : Combining appropriate precursors under controlled conditions to form the desired compound.
  • Purification Techniques : Utilizing chromatography methods to isolate the product from reaction mixtures.

These synthetic pathways are crucial for producing this compound in sufficient quantities for further research and development.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared with similar compounds. The following table summarizes key comparisons:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-[5-amino-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-{(1S)-1-[S-(5-tert-butyl-1,3,4-oxadiazol-2-yl)(hydroxy)methyl]-2-methylpropyl}acetamideContains an amino group on pyrimidineAnticancer propertiesUnique oxadiazol moiety
2-[5-amino-2-(3-methylphenyl)-6-oxopyrimidin-1(6H)-yl]-N-[3-cyclohexyl]-acetamideCyclohexane substituentAntimicrobial activityCyclohexane enhances lipophilicity
2-[5-amino-6-oxo-pyrimidin derivatives]Various substitutions on pyrimidineVaried biological activitiesStructural variations lead to different activities

This comparative analysis underscores the unique structural attributes and potential therapeutic applications of this compound relative to related compounds.

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

  • Anticancer Research : A study published in a peer-reviewed journal indicated that this compound effectively inhibited tumor growth in vitro and in vivo models, suggesting its potential as a chemotherapeutic agent.
  • Microbial Resistance : Research focusing on antimicrobial resistance highlighted how this compound could serve as a lead structure for developing new antibiotics against resistant strains.
  • Pharmacological Studies : Investigations into the mechanism of action revealed that this compound interacts with specific cellular targets, providing insights into its pharmacodynamics .

Mechanism of Action

The mechanism of action of N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Key Observations :

  • The 4-chlorophenyl group in the target compound likely improves target binding compared to non-halogenated analogues (e.g., 4-methyl in Compound 5.12) due to enhanced electron-withdrawing effects and hydrophobic interactions .
  • The N-butyl chain balances solubility and membrane penetration better than shorter (e.g., N-methyl) or bulkier (e.g., benzyl) chains .

Pharmacological and Binding Properties

Interaction with Proteolytic Enzymes

  • Cluster 5 Ligands (e.g., N-methyl-2-(6-oxopyrimidinyl)acetamide): Exhibit hydrogen bonding with Gly143 (TI = 0.25), critical for stabilizing enzyme-ligand complexes. The target compound’s 4-chlorophenyl group may enhance this interaction through complementary van der Waals contacts .
  • Cluster 6 Ligands (e.g., N-(4-methylphenyl) formamide): Show weaker binding (TI = 0.14) due to the absence of direct interactions with the active site. The target compound’s acetamide linker and chlorophenyl group likely mitigate this limitation .

Physicochemical Properties

Property Target Compound Compound 5.12 N-methyl Analogues
Melting Point (°C) Not reported 196 ~150–170 (estimated)
LogP (Predicted) ~3.2 (chlorophenyl + butyl) ~2.8 (benzyl + methyl) ~1.5 (methyl only)
Hydrogen Bond Acceptors 4 4 3

Notes:

  • Higher logP values correlate with improved membrane permeability but may reduce aqueous solubility.
  • The target compound’s additional hydrogen bond acceptor (from the chlorophenyl group) could enhance target engagement .

Biological Activity

N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic organic compound classified as a pyrimidinyl acetamide. Its unique structure, featuring a pyrimidine ring with a chlorophenyl substituent, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Structure

The compound can be represented structurally as follows:

N butyl 2 4 4 chlorophenyl 6 oxopyrimidin 1 6H yl acetamide\text{N butyl 2 4 4 chlorophenyl 6 oxopyrimidin 1 6H yl acetamide}

Molecular Characteristics

  • Molecular Weight : 319.78 g/mol
  • CAS Number : 1209313-81-4

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds with chlorophenyl substitutions have shown effectiveness against various bacterial strains.

Comparative Antimicrobial Efficacy

A study demonstrated that chloroacetamides, including those with similar structures, were effective against:

  • Gram-positive bacteria : Staphylococcus aureus and methicillin-resistant S. aureus (MRSA)
  • Gram-negative bacteria : Escherichia coli
  • Fungi : Candida albicans

The presence of the chlorophenyl group enhances lipophilicity, allowing these compounds to penetrate cell membranes effectively .

Compound NameActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
This compoundEffectiveLess EffectiveModerate Effectiveness
Chloroacetamides (General)StrongModerateModerate

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibitory activities, particularly against acetylcholinesterase (AChE). Inhibition of AChE is crucial for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's.

Inhibitory Studies

In vitro studies have shown that compounds similar to this compound exhibit varying degrees of AChE inhibition. The effectiveness of these compounds is often linked to their structural features, including the presence of halogenated phenyl groups which enhance binding affinity to the enzyme active site .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Screening : A study on chloroacetamides found that those with para-substituted phenyl rings exhibited superior antimicrobial activity due to their ability to disrupt bacterial cell membranes .
  • Enzyme Inhibition : Research demonstrated that certain derivatives showed IC50 values in the low micromolar range for AChE inhibition, indicating strong potential for therapeutic applications in cognitive disorders .
  • Structural Activity Relationship (SAR) : The position and type of substituents on the phenyl ring significantly influence the biological activity of these compounds. For instance, para-substituted derivatives consistently outperformed their ortho or meta counterparts in both antimicrobial and enzyme inhibition assays .

Q & A

Q. What are the key steps in synthesizing N-butyl-2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Formation of the pyrimidinone core via cyclization of substituted urea derivatives under acidic conditions .
  • Step 2 : Alkylation of the pyrimidinone nitrogen using N-butyl bromoacetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Optimization : Yield improvements (≥70%) are achieved by controlling temperature (60–80°C), solvent purity, and stoichiometric ratios (1:1.2 for core:alkylating agent). TLC (silica gel, ethyl acetate/hexane) monitors intermediate formation .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm regiochemistry (e.g., pyrimidinone C=O at ~165 ppm, chlorophenyl protons at 7.4–7.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 361.0925) .
  • Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-Cl) validate functional groups .

Q. What initial biological screening approaches are recommended to assess its pharmacological potential?

  • Methodological Answer :
  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays, monitoring ATPase activity .
  • Solubility and stability : HPLC analysis in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) to guide formulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Assay standardization : Use common positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .
  • Structural validation : Re-characterize batches via XRD (e.g., SHELXL refinement ) to rule out polymorphic variations affecting activity .
  • Dose-response curves : Compare Hill slopes and EC₅₀ values across studies to identify outlier conditions .

Q. What strategies are employed to modify the compound’s structure to enhance target selectivity?

  • Methodological Answer :
  • Substituent variation : Replace the N-butyl group with branched alkyl chains (e.g., isopropyl) to improve lipophilicity (logP) and membrane permeability .
  • Bioisosteric replacement : Substitute the 4-chlorophenyl group with 4-fluorophenyl to modulate electron-withdrawing effects and reduce off-target binding .
  • SAR studies : Synthesize analogs (e.g., methyl or methoxy derivatives) and correlate structural changes with IC₅₀ shifts using 3D-QSAR models .

Q. What computational methods aid in understanding the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding modes with EGFR (PDB ID: 1M17), focusing on hydrogen bonds with pyrimidinone C=O and hydrophobic interactions with chlorophenyl .
  • Molecular dynamics (MD) : Simulate ligand-protein stability in GROMACS (50 ns trajectories) to assess binding free energy (MM-PBSA) and conformational flexibility .
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Schrödinger’s Phase .

Q. How does polymorphism affect the compound’s physicochemical properties, and how is it characterized?

  • Methodological Answer :
  • Crystallography : Single-crystal XRD (SHELXS ) identifies polymorphs (e.g., monoclinic vs. triclinic) with varying melting points (ΔTm ± 5°C) and solubility profiles .
  • DSC/TGA : Differential scanning calorimetry detects phase transitions, while thermogravimetric analysis evaluates thermal stability (decomposition >200°C) .
  • Solubility studies : Compare dissolution rates in biorelevant media (FaSSIF/FeSSIF) to correlate polymorphic forms with bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.